6-Nitroquinolin-3-amine
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Overview
Description
6-Nitroquinolin-3-amine is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₇N₃O₂ It is a derivative of quinoline, characterized by the presence of a nitro group at the 6th position and an amine group at the 3rd position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroquinolin-3-amine typically involves the nitration of quinoline derivatives followed by amination. One common method is the nitration of 3-aminoquinoline using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 6th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-Nitroquinolin-3-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, under basic or acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 6-Aminoquinolin-3-amine.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Oxidation: Oxidized quinoline derivatives, though less common.
Scientific Research Applications
6-Nitroquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential antimicrobial and anticancer activities
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 6-Nitroquinolin-3-amine varies depending on its application. In biological systems, it may interact with cellular components, leading to antimicrobial or anticancer effects. The nitro group can undergo bioreduction, generating reactive intermediates that can damage cellular DNA or proteins. The amine group can form hydrogen bonds with biological targets, influencing their activity.
Comparison with Similar Compounds
Quinoline: The parent compound, lacking the nitro and amine groups.
6-Nitroquinoline: Similar structure but without the amine group.
3-Aminoquinoline: Similar structure but without the nitro group.
Uniqueness: 6-Nitroquinolin-3-amine is unique due to the presence of both nitro and amine groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other quinoline derivatives.
Properties
IUPAC Name |
6-nitroquinolin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-7-3-6-4-8(12(13)14)1-2-9(6)11-5-7/h1-5H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLUOPYUXMSESW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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